4-Methoxycarbonylcubanecarboxylic acid
Overview
Description
4-Methoxycarbonylcubanecarboxylic acid is a tertiary carboxylic acid with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure.
Mechanism of Action
Mode of Action
4-Methoxycarbonylcubanecarboxylic acid is a tertiary carboxylic acid that can undergo iododecarboxylation . This process involves the removal of a carboxyl group from the molecule, replaced by an iodine atom. The reaction is initiated by 1,3-diiodo-5,5-dimethylhydantoin (DIH), which also serves as the iodine source
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
Its ability to undergo iododecarboxylation suggests it may have potential applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycarbonylcubanecarboxylic acid can be synthesized through iododecarboxylation using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as both the reaction initiator and iodine source under irradiative conditions . This method is efficient and produces biodegradable co-products .
Industrial Production Methods: The use of DIH and irradiative conditions suggests that the process can be adapted for larger-scale production with appropriate safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycarbonylcubanecarboxylic acid undergoes various chemical reactions, including:
Iododecarboxylation: This reaction involves the removal of a carboxyl group and its replacement with an iodine atom.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxylic acid group.
Common Reagents and Conditions:
Iododecarboxylation: 1,3-diiodo-5,5-dimethylhydantoin (DIH) under irradiative conditions.
Substitution Reactions: Common nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Iododecarboxylation: The major product is the iodinated cubane derivative.
Substitution Reactions: Depending on the nucleophile, products can include esters, amides, or other substituted cubane derivatives.
Scientific Research Applications
4-Methoxycarbonylcubanecarboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
1,4-Cubanedicarboxylic Acid: Another cubane derivative with two carboxylic acid groups.
Methyl 4-Hydroxymethylcubane-1-carboxylate: A cubane derivative with a hydroxymethyl group and a carboxylate group.
Uniqueness: 4-Methoxycarbonylcubanecarboxylic acid is unique due to its methoxycarbonyl group, which imparts different reactivity and stability compared to other cubane derivatives. This makes it particularly useful in specific synthetic applications where the methoxycarbonyl group can be selectively modified .
Properties
IUPAC Name |
4-methoxycarbonylcubane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJEFLYRAVFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327274 | |
Record name | NSC640885 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-28-4 | |
Record name | NSC640885 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methoxycarbonyl)cubanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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